N-(4-Chloro-3-iodophenyl)formamide
CAS No.: 647025-64-7
Cat. No.: VC16907538
Molecular Formula: C7H5ClINO
Molecular Weight: 281.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 647025-64-7 |
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Molecular Formula | C7H5ClINO |
Molecular Weight | 281.48 g/mol |
IUPAC Name | N-(4-chloro-3-iodophenyl)formamide |
Standard InChI | InChI=1S/C7H5ClINO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-4H,(H,10,11) |
Standard InChI Key | RVPSYADKCFKPER-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1NC=O)I)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of N-(4-Chloro-3-iodophenyl)formamide combines a phenyl ring with two halogens (chlorine and iodine) and a formamide functional group. The iodine atom’s large atomic radius introduces steric hindrance, while its polarizability enhances the compound’s reactivity in electrophilic substitution reactions . The chlorine substituent, being electronegative, directs further substitution to specific positions on the aromatic ring.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight (g/mol) | 281.48 |
Halogen Substituents | Cl (4-position), I (3-position) |
Functional Group | Formamide (-NHCHO) |
Calculated logP* | ~2.8 (estimated via analogy) |
*Estimated using fragment-based methods for halogenated aromatics .
The compound’s solubility is likely limited in polar solvents due to its hydrophobic aromatic core but may dissolve in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Stability under ambient conditions depends on protection from light, as iodine-containing compounds are prone to photodecomposition .
Synthetic Pathways and Optimization
Synthesis of N-(4-Chloro-3-iodophenyl)formamide can be inferred from analogous methodologies for halogenated aryl amides. A plausible route involves formylation of 4-chloro-3-iodoaniline, leveraging reagents such as formic acid or acetic-formic anhydride.
Direct Formylation of 4-Chloro-3-iodoaniline
Reaction Scheme:
This method, while straightforward, may require elevated temperatures (80–100°C) and extended reaction times (12–24 hours) . Catalytic amounts of sulfuric acid could enhance the reaction rate.
Acyl Chloride Intermediate Route
An alternative approach involves generating an acyl chloride intermediate:
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Chlorination: Treat 4-chloro-3-iodobenzoic acid with oxalyl chloride () and DMF as a catalyst to form 4-chloro-3-iodobenzoyl chloride .
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Aminolysis: React the acyl chloride with ammonium hydroxide to yield the formamide.
Key Conditions:
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Solvent: Dichloromethane or THF.
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Temperature: 0–25°C to minimize side reactions.
Table 2: Comparison of Synthetic Methods
Method | Advantages | Limitations |
---|---|---|
Direct Formylation | Single-step, minimal reagents | Moderate yields (~60%) |
Acyl Chloride Route | Higher purity, scalable | Multi-step, solvent-intensive |
Applications in Medicinal Chemistry and Materials Science
While no direct studies on N-(4-Chloro-3-iodophenyl)formamide’s bioactivity exist, its structural features align with pharmacophores in CNS-targeting compounds. For instance, amidinohydrazones with halogenated aryl groups exhibit agonist activity at RXFP3/4 receptors, suggesting potential neurological applications . The iodine atom’s radio-opacity also positions the compound as a candidate for radiopharmaceutical development.
Role in Drug Discovery
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RXFP3/4 Agonists: Halogenated aromatics are critical in optimizing blood-brain barrier permeability and receptor affinity . The compound’s logP (~2.8) aligns with CNS drug guidelines (logP 2–4) .
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Antimicrobial Agents: Chlorine and iodine substituents enhance antimicrobial efficacy by disrupting bacterial membranes .
Materials Science Applications
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Liquid Crystals: Iodine’s polarizability aids in mesophase stabilization, useful in display technologies .
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Polymer Additives: Halogenated aromatics act as flame retardants by scavenging free radicals during combustion.
Comparative Analysis with Structural Analogs
N-(4-Chloro-3-iodophenyl)formamide’s uniqueness arises from its dual halogen substitution. The table below contrasts it with related compounds:
Table 3: Structural and Functional Comparison
Compound | Substituents | Key Differences |
---|---|---|
N-(4-Bromo-3-iodophenyl)formamide | Br instead of Cl | Altered reactivity in Suzuki couplings |
N-(4-Iodophenyl)formamide | No Cl substituent | Reduced steric hindrance |
4-Chloroaniline | No formamide group | Basic amine, prone to oxidation |
The iodine atom’s presence facilitates cross-coupling reactions (e.g., Ullmann, Sonogashira), enabling diversification into complex architectures .
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